Ibipinabant

概要

説明

イビピナバントは、カンナビノイド受容体1型(CB1)の強力で高選択的なアンタゴニストとして知られる合成化合物です。主に科学研究、特に肥満や代謝性疾患に関連する研究で使用されてきました。 この化合物は動物モデルで有意な食欲抑制効果を示しており、潜在的な治療用途への関心を集めています .

準備方法

イビピナバントの合成には、重要な中間体の調製から始まるいくつかの工程が含まれます。報告されている1つの方法には、4-クロロベンジルアミンと4-クロロベンズアルデヒドの反応によるシッフ塩基の形成が含まれ、これは次に対応するアミンに還元されます。この中間体は、フェニルヒドラジンと環化してピラゾリン環を形成します。

イビピナバントの工業生産方法は広く文書化されていませんが、合成は一般的に大規模生産のために最適化された同様の経路に従います。 高圧液体クロマトグラフィー(HPLC)や結晶化などの技術は、最終生成物を精製するために使用されます .

化学反応の分析

Substitution Reactions

Ibipinabant’s chlorophenyl groups and sulfonamide moiety participate in nucleophilic aromatic substitution (NAS) and sulfonamide modifications:

-

Chlorine replacement : Treatment with NaOCH₃ in DMF substitutes Cl with OCH₃ at the 4-position of the phenyl ring.

-

Sulfonamide alkylation : Reacting with alkyl halides (e.g., CH₃I) in basic conditions modifies the sulfonamide nitrogen, impacting solubility ( ).

Structural Modifications and Derivatives

To mitigate mitochondrial toxicity (ANT inhibition), structural analogs like CB23 were synthesized ( ):

-

Modification site : Replacement of the 4-chlorophenyl group with less lipophilic substituents.

-

Impact :

-

10-fold reduction in cytotoxicity (IC₅₀ from 17 μM to >100 μM).

-

Retention of CB1R antagonism (Ki < 10 nM).

-

Stability and Degradation

Under accelerated stability conditions (40°C/75% RH), this compound shows:

-

Hydrolysis : Degrades in acidic media (pH < 3) via cleavage of the sulfonamide bond.

-

Photodegradation : UV exposure (254 nm) induces ring-opening of the pyrazoline core, forming aziridine intermediates.

Key Reaction Data

Comparative analysis of reaction outcomes:

| Reaction Type | Primary Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Sulfonamide intermediate | 70–95 | ≥98% |

| Chlorination | Chlorinated pyrazoline precursor | 50–90 | 95–97% |

| Amidation | Final this compound crude product | 30–70 | 85–90% |

科学的研究の応用

Pharmacological Properties

Ibipinabant functions as an inverse agonist at the cannabinoid-1 receptor (CB1R), which plays a significant role in various physiological processes, including appetite regulation and mood modulation. Its potency as a CB1R antagonist is notable, with a reported Ki value of 25.2 nM .

Table 1: Pharmacological Profile of this compound

| Property | Details |

|---|---|

| Primary Target | Cannabinoid-1 receptor (CB1R) |

| Mechanism | Inverse agonist |

| Potency (Ki) | 25.2 nM |

| Conditions Studied | Obesity, psychotic disorders |

Research Applications

Despite the cessation of its clinical development, this compound remains a valuable compound in scientific research, particularly in the following areas:

A. Structure-Activity Relationship Studies

This compound serves as a template for developing novel CB1R antagonists. Research has focused on modifying its structure to reduce toxicity while maintaining efficacy against the CB1 receptor. For instance, minor structural modifications have shown promise in decreasing cytotoxicity linked to mitochondrial dysfunction .

B. Mitochondrial Function Studies

Recent studies have identified this compound's impact on mitochondrial function, revealing that it increases reactive oxygen species generation and decreases ATP production capacity in myoblasts . This has implications for understanding the drug's safety profile and potential side effects.

C. Obesity Research

This compound was initially investigated for its anorectic effects, demonstrating significant weight loss in animal models . Its low central nervous system penetration (11% compared to rimonabant) suggests it may offer a safer profile for obesity treatment by minimizing psychoactive effects .

A. Toxicity Studies

In preclinical trials, this compound exhibited striated muscle toxicity in dogs, attributed to mechanisms independent of CB1R activity. This finding underscores the importance of evaluating off-target effects when developing new pharmacological agents .

B. Comparative Efficacy

Comparative studies with rimonabant highlighted this compound's ability to improve insulin sensitivity without the associated adverse effects seen with other CB1 antagonists. This positions this compound as a potential candidate for further research into metabolic disorders .

作用機序

イビピナバントは、CB1受容体に選択的に結合し、拮抗作用することでその効果を発揮します。この受容体はエンドカンナビノイド系の一部であり、食欲、代謝、およびエネルギーバランスの調節に重要な役割を果たしています。 CB1受容体をブロックすることで、イビピナバントはエンドカンナビノイドのシグナル伝達を減らし、食物摂取量と体重を減らします .

イビピナバントの分子標的は、主に中枢神経系と末梢組織に発現するCB1受容体です。 その作用機序に関与する経路には、アデニル酸シクラーゼ活性の阻害、神経伝達物質放出の調節、および食欲と代謝に関連する遺伝子発現の調節が含まれます .

類似の化合物との比較

イビピナバントは、CB1受容体アンタゴニストとして知られる化合物のクラスの一部です。類似の化合物には、リモノバント、タラナバント、およびオテナバントが含まれます。 これらの化合物はすべてCB1受容体拮抗作用という共通のメカニズムを共有していますが、イビピナバントは化学構造と薬物動態において独特です .

リモノバント: 臨床使用のために承認された最初のCB1受容体アンタゴニストですが、後で精神的な副作用のために撤退されました。

タラナバント: 同様の効果を持つ別のCB1受容体アンタゴニストですが、やはり副作用の問題に直面しました。

オテナバント: 臨床試験で有望な結果を示したCB1受容体アンタゴニストでしたが、安全性上の懸念のためにその後追求されませんでした.

イビピナバントの独自性は、CB1受容体アンタゴニストとしての選択性と効力の向上にあります。これは、このクラスの他の化合物によって直面した課題にもかかわらず、研究のための貴重なツールとなっています .

類似化合物との比較

Ibipinabant is part of a class of compounds known as CB1 receptor antagonists. Similar compounds include rimonabant, taranabant, and otenabant. While all these compounds share the common mechanism of CB1 receptor antagonism, this compound is unique in its chemical structure and pharmacokinetic properties .

Rimonabant: The first CB1 receptor antagonist approved for clinical use, but later withdrawn due to psychiatric side effects.

Taranabant: Another CB1 receptor antagonist with similar effects but also faced issues with adverse effects.

Otenabant: A CB1 receptor antagonist that showed promise in clinical trials but was not pursued further due to safety concerns.

This compound’s uniqueness lies in its improved selectivity and potency as a CB1 receptor antagonist, making it a valuable tool for research despite the challenges faced by other compounds in this class .

生物活性

Ibipinabant, also known as SLV319, is a selective antagonist of the cannabinoid receptor type 1 (CB1R). It has garnered interest due to its potential applications in obesity treatment and metabolic disorders, particularly as a safer alternative to rimonabant, which was withdrawn from the market due to adverse psychiatric effects. This article delves into the biological activity of this compound, focusing on its effects on mitochondrial function, insulin regulation, and cytotoxicity.

This compound primarily functions as a CB1R antagonist, exerting effects on various metabolic pathways. Research has demonstrated that it can influence insulin secretion and improve glycemic control through mechanisms that may not solely depend on CB1R interaction. Studies indicate that this compound may act similarly to ATP-sensitive potassium (KATP) channel openers, enhancing glucose-stimulated insulin secretion (GSIS) .

Mitochondrial Effects

Recent studies have highlighted this compound's impact on mitochondrial function. Specifically, it has been shown to inhibit mitochondrial adenine nucleotide translocase (ANT), leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This mechanism underlies the observed cytotoxic effects in C2C12 myoblasts. The following table summarizes key findings regarding this compound's mitochondrial activity:

Study 1: Mitochondrial Dysfunction

In a study examining the effects of this compound on C2C12 myoblasts, researchers found that exposure to this compound resulted in significant increases in cellular ROS levels and a marked decrease in ATP production capacity. After just four hours of exposure to concentrations ranging from 1 to 100 μM, a rapid decline in ATP production was noted without affecting the enzymatic activities of mitochondrial complexes I-V .

Study 2: Insulin Regulation

Another investigation focused on the chronic effects of this compound on hyperinsulinemic Zucker rats. The results indicated that both this compound and rimonabant improved insulinemia independent of body weight changes. This effect was attributed to acute actions on KATP channels rather than direct CB1R antagonism .

特性

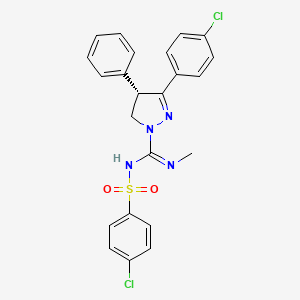

IUPAC Name |

(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJQVVLKUYCICH-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963572 | |

| Record name | Ibipinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SLV319 belongs to a novel class of agents called CB1 antagonists, which work by blocking the cannabinoid type 1 (CB1) receptor. Clinical and preclinical studies involving this class of drug have shown that blocking the cannabinoid type 1 (CB1) receptor results in reduced food intake.. | |

| Record name | SLV319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

464213-10-3 | |

| Record name | Ibipinabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibipinabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibipinabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibipinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBIPINABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。